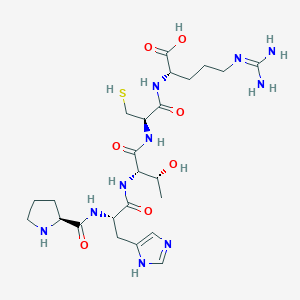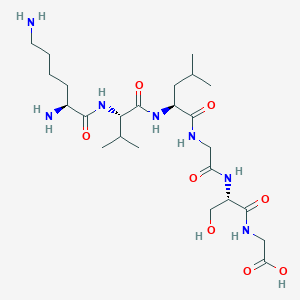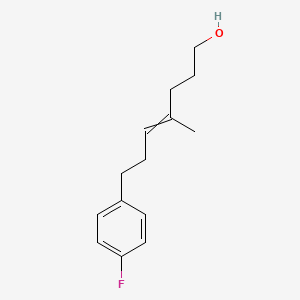
N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3S)-3-methyl-L-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3S)-3-methyl-L-glutamic acid is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of a fluoro-dinitrophenyl group, which imparts distinct reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3S)-3-methyl-L-glutamic acid typically involves the reaction of 5-fluoro-2,4-dinitrobenzene with D-alanine and (3S)-3-methyl-L-glutamic acid. The reaction is carried out under alkaline conditions, often using sodium bicarbonate as a base. The mixture is incubated at elevated temperatures (around 40-50°C) for a specific duration to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reactant concentrations, to achieve high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and isolation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3S)-3-methyl-L-glutamic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation, leading to the formation of different oxidation states of the nitro groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of amino derivatives.
Oxidation: Formation of higher oxidation state compounds.
Aplicaciones Científicas De Investigación
N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3S)-3-methyl-L-glutamic acid has diverse applications in scientific research:
Chemistry: Used as a reagent for the derivatization of amino acids and peptides, facilitating their analysis by HPLC and mass spectrometry.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of complex organic molecules and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3S)-3-methyl-L-glutamic acid involves its interaction with specific molecular targets. The fluoro-dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in studying enzyme mechanisms and developing enzyme inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide: Known for its use in HPLC labeling and analysis of amino acids.
Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide: Used for chiral derivatization and analysis of amino acids.
Uniqueness
N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3S)-3-methyl-L-glutamic acid is unique due to its specific combination of functional groups, which imparts distinct reactivity and applications. Its ability to form stable derivatives with amino acids and peptides makes it valuable in analytical and biochemical research .
Propiedades
Número CAS |
922191-81-9 |
|---|---|
Fórmula molecular |
C15H17FN4O9 |
Peso molecular |
416.31 g/mol |
Nombre IUPAC |
(2S,3S)-2-[[(2R)-2-(5-fluoro-2,4-dinitroanilino)propanoyl]amino]-3-methylpentanedioic acid |
InChI |
InChI=1S/C15H17FN4O9/c1-6(3-12(21)22)13(15(24)25)18-14(23)7(2)17-9-4-8(16)10(19(26)27)5-11(9)20(28)29/h4-7,13,17H,3H2,1-2H3,(H,18,23)(H,21,22)(H,24,25)/t6-,7+,13-/m0/s1 |
Clave InChI |
FZWOMZRMWKKVQX-NFNXHLSSSA-N |
SMILES isomérico |
C[C@@H](CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@@H](C)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |
SMILES canónico |
CC(CC(=O)O)C(C(=O)O)NC(=O)C(C)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate](/img/structure/B14177833.png)

![2H,5H-[1,3]Dithiolo[4,5-c]pyrrole](/img/structure/B14177838.png)
![3H-1,2,4-Dithiazol-5-amine, 3-[(2,4-diethoxyphenyl)imino]-N-phenyl-](/img/structure/B14177842.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(4-aminophenoxy)-, ethyl ester](/img/structure/B14177853.png)
![2-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine](/img/structure/B14177861.png)




![5-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14177888.png)

![1H-Pyrrole-2-carboxylic acid, 1-[2-(carboxymethyl)-6-ethylphenyl]-](/img/structure/B14177902.png)
